Ginsenoside Rh2
Overview
Description
Ginsenoside Rh2 is a triterpene saponin found in Panax (ginseng) that exhibits various biological activities . It’s a member of the dammarane family of molecules . Ginsenosides can be isolated from various parts of the plant, though typically from the roots .
Synthesis Analysis
The biosynthetic pathway of ginsenosides is not entirely characterized, though as steroids they derive from pathways that lead to the synthesis of isoprene units . A proposed pathway converts squalene to 2,3-oxidosqualene via the action of squalene epoxidase . Many studies have found that the synthesis of Rh2 by UDP-glucosyltransferase (UGT) is an alternative production strategy .Molecular Structure Analysis
The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure . To each ginsenoside is bound at least 2 or 3 hydroxyl groups at the carbon-3 and -20 positions or the carbon-3, -6, and -20 positions respectively .Chemical Reactions Analysis
G-Rh2 inhibits the proliferation of K562 and KG1-α cells by suppressing the expression and activity of HDAC1, HDAC2, and HDCA6, increasing histone H3 acetylation and regulating MAPK/JNK signaling pathways .Physical And Chemical Properties Analysis
Ginsenoside Rh2 is a steroid glycoside found in plants of the genus Panax . The chemical structure of Rh2 consists of a glucose sugar moiety attached to the steroid nucleus .Scientific Research Applications
Alleviation of Ulcerative Colitis
Ginsenoside Rh2 has shown potential in the treatment of ulcerative colitis (UC) by regulating the STAT3/miR-214 signaling pathway. In a study involving dextran sodium sulfate (DSS)-induced colitis in mice, Rh2 treatment notably alleviated symptoms such as weight loss, intestinal damage, and inflammation. This effect was attributed to the downregulation of pro-inflammatory cytokines and the suppression of STAT3/miR-214 activation, suggesting a valuable application of Rh2 in clinical UC treatment (Xuan-qin Chen et al., 2021).
Induction of Apoptosis in Cancer Cells
Rh2 has been observed to induce apoptosis and paraptosis-like cell death in colorectal cancer cells through the activation of the p53 pathway. This process involves both caspase-dependent and caspase-independent mechanisms, suggesting a multifaceted approach to cancer cell elimination. The activation of p53 by Rh2 leads to an increase in pro-apoptotic regulators and a decrease in anti-apoptosis regulators, highlighting its potential as an anticancer agent (Binghui Li et al., 2011).
Improvement of Cardiac Fibrosis in Diabetic Rats
In a study involving streptozotocin-induced type-1 diabetic rats, Rh2 demonstrated significant effects on improving cardiac performance and attenuating cardiac fibrosis. These effects were mediated through the PPARδ–STAT3 signaling pathway, suggesting that Rh2 could be developed as a remedy for cardiac fibrosis, improving cardiac function in diabetic conditions (S. Lo et al., 2017).
Inhibition of Osteoclastogenesis
Research has shown that ginsenoside Rh2 can suppress osteoclast differentiation, which is crucial in the development and treatment of osteoporosis. Rh2 achieves this by significantly reducing the expression of transcription factors and markers associated with osteoclast differentiation, such as c-Fos and NFATc1, as well as moderating NF-κB activation and ERK phosphorylation. These findings suggest Rh2 as a promising therapeutic agent for osteoporosis prevention and treatment (Long He et al., 2012).
Glycolysis Inhibition in Non-Small-Cell Lung Cancer
Ginsenoside Rh2 has been found to inhibit glycolysis in non-small-cell lung cancer (NSCLC) cells, thereby hindering cancer cell proliferation and metastasis. This effect is mediated through the regulation of key enzymes in the glycolysis process, such as GLUT1, PKM2, and LDHA, and is dependent on the STAT3/c-Myc axis. This discovery offers a new perspective for NSCLC treatment, positioning Rh2 as a potential tumor energy blocker (Xiaodan Sun et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUVNOCSBYYHIS-IRFFNABBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999457 | |
Record name | Ginsenoside Rh2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside Rh2 | |
CAS RN |
78214-33-2 | |
Record name | Ginsenoside Rh2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78214-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Rh2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078214332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ginsenoside Rh2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78214-33-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 20(S)-GINSENOSIDE RH2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JU44A5KWG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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